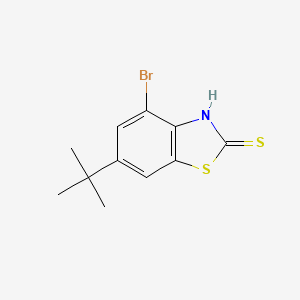

4-Bromo-6-T-butyl-2-mercaptobenzothiazole

Description

Properties

IUPAC Name |

4-bromo-6-tert-butyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNS2/c1-11(2,3)6-4-7(12)9-8(5-6)15-10(14)13-9/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKOFHNXNYZDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682034 | |

| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-20-0 | |

| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 T Butyl 2 Mercaptobenzothiazole and Analogues

Classical and Contemporary Synthetic Approaches to Substituted Benzothiazole (B30560) Systems

The synthesis of the benzothiazole ring is a cornerstone of heterocyclic chemistry, with both long-standing and modern methods available to chemists.

Classical Approaches: Historically, the synthesis of 2-mercaptobenzothiazoles (MBTs) involved the reaction of o-aminothiophenol with carbon disulfide under high pressure. nih.gov Another traditional route is the reaction of thiocarbanilide (B123260) with sulfur. nih.gov These methods, while foundational, often require harsh reaction conditions.

Contemporary Approaches: Modern synthetic chemistry offers a variety of more efficient and milder routes to substituted benzothiazoles. A prominent method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, acids, or acyl chlorides. mdpi.commdpi.com This approach is highly versatile and allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Another significant contemporary strategy is the intramolecular cyclization of ortho-halogenated anilines. researchgate.netnih.gov For instance, the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides an efficient, metal-free route to 2-mercaptobenzothiazole (B37678) derivatives. organic-chemistry.org This method is noted for its good to excellent yields and avoidance of harsh conditions. organic-chemistry.org Transition metal-catalyzed reactions have also emerged as a powerful tool. For example, copper-catalyzed condensation of 2-iodoaniline (B362364) with thiols has been reported for the synthesis of MBTs. nih.gov

The following table summarizes some contemporary methods for the synthesis of the benzothiazole core:

| Starting Materials | Reagents/Catalyst | Key Features |

| o-Haloanilines and Carbon Disulfide | DBU | Metal-free, good to excellent yields. organic-chemistry.org |

| 2-Iodoaniline and Thiols | Copper catalyst, K₂CO₃ | Transition metal-catalyzed approach. nih.gov |

| 2-Aminothiophenol (B119425) and Aldehydes | H₂O₂/HCl | Room temperature reaction, excellent yields. mdpi.com |

| 2-Aminothiophenol and Fatty Acids | P₄S₁₀, Microwave irradiation | Rapid, solvent-free conditions. mdpi.com |

Strategies for Regioselective Introduction of Halogen and Alkyl Substituents (e.g., Bromination, tert-Butylation)

The synthesis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole necessitates the specific placement of a bromine atom at the 4-position and a tert-butyl group at the 6-position of the benzothiazole ring.

Bromination: The regioselective bromination of aromatic compounds is a well-established transformation. For phenolic precursors, such as 4-tert-butylphenol, bromination can be achieved using bromine in a suitable solvent system like dichloromethane (B109758) or a chloroform/carbon tetrachloride mixture. This reaction typically proceeds at low temperatures to control selectivity.

tert-Butylation: The introduction of a tert-butyl group can be accomplished through Friedel-Crafts alkylation. For instance, reacting a phenol (B47542) with tert-butyl alcohol in the presence of a strong acid catalyst can introduce the bulky alkyl group onto the aromatic ring. The position of substitution is directed by the existing functional groups.

For the synthesis of the target molecule, a plausible strategy involves starting with a pre-functionalized aniline (B41778) or phenol derivative. For example, starting with 4-tert-butylphenol, one could perform a regioselective bromination to obtain 2-bromo-4-tert-butylphenol. This intermediate would then need to be converted to the corresponding o-aminothiophenol derivative to build the benzothiazole ring.

Synthesis of the 2-Mercaptobenzothiazole Moiety

The formation of the 2-mercapto group is a critical step in the synthesis of the title compound. Several methods are available for this transformation.

One of the most direct methods is the reaction of an appropriately substituted o-aminothiophenol with carbon disulfide. wikipedia.org This reaction is often carried out in the presence of a base. An alternative approach involves the reaction of o-haloanilines with carbon disulfide, which proceeds via a tandem reaction involving a nucleophilic attack followed by an intramolecular cyclization. organic-chemistry.org

Another efficient method utilizes a metal sulfide-disulfide dynamic interchange reaction. This process involves reacting a disulfide with carbon disulfide in the presence of a metal sulfide, such as NaHS, in water. rsc.org This method is not only efficient but also aligns with green chemistry principles by using water as a solvent. rsc.org

A study reported the synthesis of 2-mercaptobenzothiazole (35S) by reacting 2-chlorobenzothiazole (B146242) with sodium hydrosulfide (B80085) (35S), achieving a high radioactive yield.

Optimization of Reaction Conditions, Yields, and Purity for Complex Benzothiazole Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of complex benzothiazole derivatives like this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the DBU-promoted synthesis of MBTs from o-haloanilines and carbon disulfide, a screening of bases and solvents revealed DBU and toluene (B28343) to be the optimal combination. organic-chemistry.org Similarly, in the condensation of 2-aminothiophenol with aldehydes, a specific ratio of reactants and catalyst (H₂O₂/HCl) was found to be ideal for achieving excellent yields. mdpi.comnih.gov

The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields, particularly in the condensation of ortho-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst. mdpi.com Purification of the final products often involves techniques like recrystallization or column chromatography to achieve high purity. mdpi.com

The table below presents data on the optimization of a synthesis of 2-substituted benzothiazoles:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SnP₂O₇ | - | - | 8-35 min | 87-95 | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temp | 1 | High | mdpi.comnih.gov |

| P₄S₁₀ (Microwave) | - | - | 3-4 min | High | mdpi.com |

| DBU | Toluene | 80 | - | Good to Excellent | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Benzothiazoles

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally friendly processes. mdpi.comnih.gov Key strategies include the use of water as a solvent, solvent-free reactions, the use of recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis. airo.co.in

The synthesis of 2-mercaptobenzothiazoles in water using a metal sulfide-disulfide dynamic interchange reaction is a prime example of a green synthetic method. rsc.org Another approach involves the condensation of 2-aminothiophenols with various substrates in water. rsc.org

Solvent-free reactions, such as the condensation of o-aminothiophenol with ketones using p-toluene sulfonic acid as a catalyst, reduce waste and avoid the use of hazardous solvents. airo.co.in The use of reusable catalysts, like SnP₂O₇, which can be recovered and reused multiple times without significant loss of activity, also contributes to the sustainability of the process. mdpi.com Furthermore, microwave-assisted synthesis not only reduces reaction times but also lowers energy consumption compared to conventional heating methods. nih.govairo.co.in

Chemical Reactivity and Derivatization Studies

Tautomeric Equilibrium and Its Influence on Reactivity (Thiol-Thione Tautomerism)

The 2-mercaptobenzothiazole (B37678) moiety in 4-bromo-6-tert-butyl-2-mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione tautomer is generally the predominant and more stable form. wikipedia.orgsioc-journal.cn This preference is attributed to the greater thermodynamic stability of the C=S double bond within the heterocyclic ring system compared to the C=N double bond that would be present in the thiol form.

Theoretical studies on 2-mercaptobenzothiazole and its analogues, using methods like density functional theory (DFT), have consistently shown that the thione tautomer is energetically favored over the thiol tautomer in both the gas phase and in various solvents. sioc-journal.cnresearchgate.net The energy difference is significant enough to ensure that the thione form dominates under most conditions. wikipedia.org This tautomeric preference has a direct impact on the molecule's reactivity. For instance, reactions involving the exocyclic sulfur atom are more accurately depicted as occurring from the thione form, even though the "mercapto" nomenclature is commonly used. The lone pair of electrons on the nitrogen atom participates in the delocalized π-system of the molecule, influencing the nucleophilicity of the sulfur atom.

Table 1: Tautomeric Forms of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole

| Tautomeric Form | Structure | Predominance |

| Thione | 4-Bromo-6-tert-butylbenzo[d]thiazole-2(3H)-thione | Major tautomer in solid state and solution wikipedia.orgsioc-journal.cn |

| Thiol | 4-Bromo-6-tert-butylbenzo[d]thiazole-2-thiol | Minor tautomer wikipedia.orgsioc-journal.cn |

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring with Specific Substituent Effects

The benzothiazole ring in 4-bromo-6-tert-butyl-2-mercaptobenzothiazole can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the bromo group at position 4, the tert-butyl group at position 6, and the thiazole (B1198619) ring itself.

The tert-butyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. stackexchange.comucla.edu The bromo substituent, on the other hand, is a deactivating, ortho, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com The benzothiazole ring system is generally electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself.

Given the positions of the bromo (C4) and tert-butyl (C6) groups, the remaining unsubstituted positions on the benzene ring are C5 and C7. The directing effects of the substituents would influence the position of an incoming electrophile. The tert-butyl group at C6 would direct an incoming electrophile to the ortho position (C5 and C7). The bromo group at C4 would direct to its ortho (C5) and para (C7) positions. Therefore, both substituents reinforce substitution at positions C5 and C7. However, the steric bulk of the tert-butyl group might hinder substitution at the adjacent C5 position, potentially favoring substitution at C7.

Nucleophilic Substitution Reactions Involving the Thiol/Thione Group

The exocyclic sulfur atom in the thione tautomer of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole is a soft nucleophile and readily participates in nucleophilic substitution reactions. This is one of the most common and synthetically useful transformations for this class of compounds. The proton on the nitrogen atom is acidic and can be removed by a base to generate a thiolate anion, which is an even more potent nucleophile.

These reactions typically involve the S-alkylation or S-acylation of the benzothiazole-2-thiolate with various electrophiles. For instance, the reaction with alkyl halides, benzyl (B1604629) halides, or substituted benzyl halides in the presence of a base like sodium ethoxide or in a polar aprotic solvent like N,N-dimethylformamide (DMF) yields the corresponding 2-thioether derivatives. nih.gov Similarly, reaction with acyl chlorides or aryloxyacetyl chlorides in the presence of a base leads to the formation of 2-thioester derivatives. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on 2-Mercaptobenzothiazole Derivatives

| Reactant | Electrophile | Product Type | Reference |

| Sodium salt of 2-mercaptobenzothiazole | Benzyl halide | 2-Benzylsulfanyl derivative | nih.gov |

| 2-Mercaptobenzothiazole | 2-Bromo-5-nitrothiazole | 2-Thioether-benzothiazole | nih.gov |

| 2-Mercaptobenzothiazole | Aryloxyacetyl chloride | Phenoxyacetyl-2-mercaptobenzothiazole | nih.gov |

Derivatization Strategies at Peripheral Positions for Building Complex Molecular Architectures

The presence of multiple reactive sites in 4-bromo-6-tert-butyl-2-mercaptobenzothiazole allows for diverse derivatization strategies to construct more complex molecules. Beyond the nucleophilic reactions at the sulfur atom, the bromo substituent at the 4-position offers a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. libretexts.orgsemanticscholar.org For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could lead to the synthesis of 4-aryl-6-tert-butyl-2-mercaptobenzothiazoles. nih.gov Similarly, a Sonogashira coupling with a terminal alkyne would yield the corresponding 4-alkynyl derivative. nih.gov These reactions significantly expand the molecular diversity that can be achieved from this starting material.

Furthermore, the derivatized 2-thioether or 2-thioester products from nucleophilic substitution can themselves be starting points for further transformations, allowing for the stepwise construction of intricate molecular architectures.

Mechanistic Investigations of Key Reaction Pathways and Selectivity

The mechanism of nucleophilic substitution at the sulfur atom of 2-mercaptobenzothiazoles is generally considered to be a standard S_N2 type process. In the presence of a base, the deprotonated thiolate anion acts as the nucleophile, attacking the electrophilic center of the reacting partner.

Mechanistic studies on the palladium-catalyzed cross-coupling reactions involving the bromo substituent would follow the well-established catalytic cycles for these transformations, which typically involve oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The specific ligands on the palladium catalyst and the reaction conditions can influence the efficiency and selectivity of these processes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl group. The aromatic region would likely display two singlets or an AX system for the two protons on the benzene (B151609) ring, a consequence of their distinct chemical environments. The tert-butyl group would present a sharp singlet, typically in the upfield region around 1.3-1.5 ppm, integrating to nine protons. The mercapto (SH) proton signal is also anticipated, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.8 | 115 - 140 |

| tert-Butyl (CH₃) | ~1.4 | ~31 |

| tert-Butyl (quaternary C) | - | ~35 |

| C-Br | - | 110 - 120 |

| C-S (thiazole) | - | 170 - 185 |

| Mercapto-H (SH) | Variable (broad) | - |

Note: The table presents predicted values based on known spectroscopic data for structurally similar compounds.

There is no tin atom in 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, therefore ¹¹⁹Sn NMR spectroscopy is not applicable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the tautomeric thione form, typically around 3100-3400 cm⁻¹, and C-H stretching vibrations from the aromatic and tert-butyl groups above and below 3000 cm⁻¹, respectively. The C=S stretching vibration, a key indicator of the mercapto-thione tautomerism, is expected in the region of 1050-1250 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the aromatic ring breathing modes, are often strong in the Raman spectrum. The C=S and C-S stretching vibrations would also be observable.

Studies on the related compound 2-mercaptobenzothiazole (B37678) have shown that it exists predominantly in the thione form in the solid state, which forms a dimeric structure through N-H···S hydrogen bonds. nih.gov This dimerization significantly affects the vibrational frequencies, particularly the N-H stretching mode. nih.gov

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (thione tautomer) | 3100 - 3400 | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 |

| C=S Stretch | 1050 - 1250 | 1050 - 1250 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Note: The table presents expected frequency ranges based on known spectroscopic data for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation Analysis, and Solvatochromism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The benzothiazole (B30560) ring system is a chromophore, and its absorption spectrum would be influenced by the substituents. The bromine atom, tert-butyl group, and mercapto group would all modulate the electronic structure and thus the UV-Vis absorption maxima (λ_max).

The spectrum is expected to show π → π* transitions characteristic of the conjugated aromatic system. The presence of heteroatoms (N and S) and the bromine atom can also lead to n → π* transitions. The exact position of the absorption bands would depend on the solvent used, a phenomenon known as solvatochromism. More polar solvents can stabilize the excited state differently than nonpolar solvents, leading to a shift in λ_max.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (C₁₁H₁₂BrNS₂), HRMS would provide an exact mass measurement consistent with this formula, confirming its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for such molecules could include the loss of the tert-butyl group, the bromine atom, or the mercapto group. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.

X-ray Crystallography for Solid-State Molecular Architecture, Intermolecular Interactions, and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is not publicly documented, studies on similar substituted benzothiazoles provide insights into the likely molecular geometry and packing. scirp.orgnih.govnih.govresearchgate.netresearchgate.net

A crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzothiazole ring system and the geometry around the substituent groups. Importantly, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding (e.g., N-H···S interactions if it crystallizes as the thione tautomer), halogen bonding (involving the bromine atom), and van der Waals forces, which govern the crystal packing. nih.gov

Correlation of Experimental Spectroscopic Data with Quantum Chemical Calculations for Deeper Structural Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for complementing and interpreting experimental spectroscopic data. mdpi.comnih.govsciencepub.netepstem.net By creating a theoretical model of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, various properties can be calculated and compared with experimental results.

NMR: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of complex spectra. mdpi.comepstem.net

Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of IR and Raman spectra. This allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. nih.gov

UV-Vis: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. sciencepub.net

Molecular Orbitals: These calculations also provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic properties, reactivity, and UV-Vis transitions of the molecule. sciencepub.net

The correlation between calculated and experimental data provides a deeper understanding of the structure-property relationships of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. mdpi.comnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. Theoretical studies on the 2-mercaptobenzothiazole (B37678) scaffold and its derivatives have demonstrated the utility of DFT in corroborating experimental findings and predicting molecular characteristics. mdpi.comscirp.org For 4-Bromo-6-t-butyl-2-mercaptobenzothiazole, DFT calculations, typically employing a basis set such as B3LYP/6-311+G(d,p), would be instrumental in elucidating its optimized geometry, electronic charge distribution, and energetic stability.

These calculations can predict key spectroscopic properties. For instance, the vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. While specific experimental data for the title compound is not detailed in the provided sources, the table below illustrates the kind of data that would be generated from such DFT studies, based on findings for analogous compounds.

| UV-Vis λmax (nm) | ~320 | Predicted primary electronic transition, often related to π → π* transitions in the aromatic system. |

Note: The values in this table are representative and derived from typical results for similar benzothiazole (B30560) derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the mercapto group and the sulfur atom within the thiazole (B1198619) ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the benzothiazole ring system, indicating that nucleophilic attack would target this region. The energy gap can be correlated with the molecule's kinetic stability and the energy required for electronic excitation.

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -6.2 | A higher HOMO energy suggests a greater tendency to donate electrons. |

| E_LUMO | -1.8 | A lower LUMO energy indicates a higher propensity to accept electrons. |

| Energy Gap (ΔE) | 4.4 | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |

Note: These energy values are illustrative and based on typical FMO analyses of similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations can reveal the conformational landscape of this compound, particularly the rotation around the C-S bond of the mercapto group and the flexibility of the t-butyl group.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also predict its behavior in the solution phase. This includes analyzing radial distribution functions to understand solvation shell structure and calculating the root-mean-square deviation (RMSD) to assess conformational stability. Such simulations are crucial for understanding how the molecule interacts with its environment, which is a precursor to studying its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of QSAR models for the bioactivity of 2-mercaptobenzothiazole derivatives has been a subject of interest, with studies exploring their antimicrobial and enzyme inhibitory activities. nih.gov

For this compound, a QSAR study would involve a dataset of related compounds with known activities against a specific biological target. Molecular descriptors for each compound, such as lipophilicity (logP), molar refractivity, and electronic parameters derived from DFT, would be calculated. These descriptors would then be used to build a mathematical model that can predict the activity of new compounds, including the title compound. Such models can provide valuable mechanistic insights by identifying the key structural features that govern bioactivity. nih.gov

In Silico Prediction of Ligand-Receptor Interactions and Binding Modes in Biological Systems

Building on the insights from QSAR, in silico molecular docking studies can predict how this compound might interact with a specific biological receptor at an atomic level. nih.gov Given that 2-mercaptobenzothiazole derivatives are known to inhibit various enzymes, a hypothetical docking study could explore the binding of the title compound to the active site of a relevant protein. nih.gov

The process involves generating a 3D model of the ligand (this compound) and docking it into the binding pocket of a target receptor. The docking algorithm samples various orientations and conformations of the ligand, scoring them based on the predicted binding affinity. The results can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the mercapto group could act as a hydrogen bond donor or acceptor, while the t-butyl group could engage in hydrophobic interactions within a nonpolar pocket of the receptor. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-mercaptobenzothiazole |

| 2,4-di-tert-butylphenol |

| 1-Amino-4-methylpiperazine |

| 2-mercaptobenzimidazole |

| 2-aminoterephthalic acid |

| 6-bromo-2-benzothiazohnones |

| 2-(Thiocyanomethylthio)benzothiazole |

| 2,2′-Dithiobisbenzothiazole |

| 2-Bromo-4-(tert-butyl)-6-chloroaniline |

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole with Transition and Main Group Metals

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. This compound possesses several key features that make it an intriguing candidate for ligand design.

The benzothiazole (B30560) core provides a rigid framework. The molecule contains two potential donor atoms: the exocyclic sulfur atom and the endocyclic nitrogen atom. This allows for multiple modes of coordination. The presence of a bulky tertiary-butyl group at the 6-position is expected to introduce significant steric hindrance, which can influence the coordination number and geometry of the metal center. This steric bulk can also enhance the solubility of the ligand and its metal complexes in non-polar organic solvents.

The bromo substituent at the 4-position is an electron-withdrawing group, which can influence the electron density on the benzothiazole ring system and, consequently, the donor properties of the nitrogen and sulfur atoms. This electronic effect, combined with the steric influence of the t-butyl group, allows for the fine-tuning of the ligand's coordination properties. For instance, the electron-withdrawing nature of the bromine atom might slightly reduce the basicity of the nitrogen and sulfur donors, affecting the stability of the resulting metal complexes.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established procedures for related 2-mercaptobenzothiazole (B37678) ligands. scispace.com A common method involves the deprotonation of the mercapto group (S-H) using a suitable base to form the thiolate anion, which then acts as a nucleophile to coordinate with a metal salt.

A general synthetic route can be depicted as: L-SH + Base → L-S⁻ + [Base-H]⁺ n(L-S⁻) + MXn → M(L-S)n + nX⁻ (where L-SH = this compound, M = metal ion, X = anion)

The synthesis is typically carried out in a suitable solvent in which both the ligand and the metal salt are soluble. The choice of solvent can influence the coordination mode and the crystal structure of the resulting complex.

Characterization of these novel complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. The disappearance of the S-H stretching vibration and shifts in the C=N and C-S stretching frequencies would provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes, confirming the structure and purity.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, coordination geometry, and stereochemistry.

Elucidation of Binding Modes, Coordination Geometries, and Stereochemistry in Metal Complexes

Based on studies of related benzothiazole ligands, this compound is expected to exhibit a variety of binding modes. scispace.com The most common modes include:

Monodentate Coordination: Coordination through the exocyclic sulfur atom is a common feature, especially in complexes where the nitrogen atom is sterically hindered or when the metal ion has a preference for soft sulfur donors.

Bidentate N,S-Chelation: The ligand can act as a bidentate chelating agent, coordinating to the metal center through both the nitrogen and sulfur atoms to form a stable five-membered ring. This mode is frequently observed with transition metals.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes. This can occur through the sulfur atom alone or through both the nitrogen and sulfur atoms.

The steric bulk of the t-butyl group at the 6-position is likely to play a significant role in favoring certain coordination geometries. For instance, it might hinder the formation of highly crowded coordination spheres, potentially leading to lower coordination numbers or distorted geometries.

The expected coordination geometries for complexes of this compound with various metal ions are summarized in the interactive table below, based on analogies with other benzothiazole ligands. researchgate.net

| Metal Ion | Typical Coordination Number | Expected Geometry |

| Co(II), Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal |

| Zn(II), Cd(II) | 4 | Tetrahedral |

| Pd(II), Pt(II) | 4 | Square Planar |

| Ag(I), Au(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

Stereochemistry in these complexes can arise from the arrangement of the ligands around the metal center, leading to isomers such as cis and trans in square planar and octahedral complexes. The specific isomer formed can be influenced by the synthetic conditions and the steric and electronic properties of the ligand.

Investigation of Electronic and Magnetic Properties of Metal-Benzothiazole Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the nature of the metal ion and the ligand field environment. The electronic properties of complexes containing this compound would be investigated using UV-Vis spectroscopy. The spectra are expected to show bands arising from intra-ligand transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The energies of these transitions provide insights into the electronic structure of the complex. fiveable.me

The magnetic properties of paramagnetic complexes, particularly those of transition metals with unpaired d-electrons, would be determined by measuring their magnetic susceptibility. The effective magnetic moment (μ_eff), calculated from susceptibility data, can help in determining the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. du.edu.eg For example, octahedral Co(II) complexes can be either high-spin or low-spin depending on the ligand field strength, and this can be distinguished by their magnetic moments.

The electron-withdrawing bromo-substituent and the bulky t-butyl group on the ligand can modulate the ligand field strength, which in turn affects the electronic and magnetic properties of the complexes.

Potential Applications of Metal Complexes in Homogeneous and Heterogeneous Catalysis, and Material Design

Metal complexes of 2-mercaptobenzothiazole and its derivatives have shown promise in various applications, and it is plausible that complexes of this compound could also be explored in these areas.

Homogeneous and Heterogeneous Catalysis: Metal complexes supported by sulfur-containing ligands are known to be active catalysts for a variety of organic transformations. For example, copper complexes with mercaptobenzothiazole ligands have been investigated for their catalytic activity in coupling reactions. researchgate.net The tunable electronic and steric properties of the 4-bromo-6-t-butyl substituted ligand could be advantageous in optimizing catalytic performance.

Material Design: The ability of this ligand to form stable complexes with a range of metals opens up possibilities in material science. For instance, silver and gold nanoclusters stabilized by mercaptobenzothiazole ligands have been synthesized and studied for their optical properties. organic-chemistry.org The unique substitution pattern of the title compound could lead to materials with novel photophysical or electronic properties. Furthermore, metal-chelating benzothiazole derivatives are being explored for applications in medical imaging and therapy. nih.govrsc.org

Applications in Chemical Biology and Medicinal Chemistry Research in Vitro & Mechanistic Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 2-mercaptobenzothiazole (B37678) are recognized as potent, mechanism-based inhibitors of several key enzymes implicated in various disease pathologies. nih.gov The inhibitory profile of the MBT scaffold is diverse, targeting enzymes involved in metabolic diseases, cancer, and neurodegenerative disorders.

Key Enzyme Targets of the 2-Mercaptobenzothiazole Scaffold:

| Enzyme Target | Biological Relevance | Reference |

| Acyl coenzyme A: cholesterol acyltransferase (ACAT) | Cholesterol storage and atherosclerosis | nih.govnih.gov |

| Monoamine oxidase (MAO) | Neurotransmitter regulation, neurodegenerative diseases | nih.govnih.gov |

| Heat shock protein 90 (Hsp90) | Cancer cell survival, protein folding and stability | nih.govatlasgeneticsoncology.org |

| Cathepsin D | Alzheimer's disease, breast and ovarian cancer | nih.gov |

| c-Jun N-terminal kinases (JNKs) | Inflammatory responses, apoptosis, stress signaling | nih.govnih.gov |

| Type II NADH dehydrogenase (NDH-2) | Mycobacterial respiration, tuberculosis | rsc.org |

Acyl coenzyme A: cholesterol acyltransferase (ACAT): ACAT is crucial for storing excess cholesterol as cholesteryl esters. nih.gov Inhibition of this enzyme by MBT derivatives is a therapeutic strategy aimed at preventing cholesterol accumulation in tissues like arterial macrophages, which is a key process in the development of atherosclerosis. nih.govnih.govnih.gov

Monoamine oxidase (MAO): As enzymes that metabolize neurotransmitters, MAO inhibitors are important in treating neurological disorders. nih.gov Certain MBT derivatives have been identified as potent and selective inhibitors of MAO-B, a target for Parkinson's disease therapy. nih.gov

Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic. atlasgeneticsoncology.orgnih.govnih.gov Its inhibition by MBT analogues leads to the degradation of these client proteins, disrupting cancer cell growth and survival pathways. nih.govatlasgeneticsoncology.org

Cathepsin D: This lysosomal aspartyl protease is implicated in the pathology of Alzheimer's disease and certain cancers. nih.gov Studies on MBT analogues have shown that their inhibitory potency against Cathepsin D is often linked to the lipophilicity of their side-chains. nih.gov

c-Jun N-terminal kinases (JNKs): JNKs are a family of protein kinases activated by stress stimuli that play a central role in cellular processes like gene regulation and apoptosis. nih.govnih.gov The MBT scaffold has been explored for its potential to inhibit JNK signaling. nih.gov

Type II NADH dehydrogenase (NDH-2): This enzyme is a critical component of the respiratory pathway in Mycobacterium tuberculosis. rsc.orgnih.gov A series of 2-mercaptobenzothiazoles have been synthesized and evaluated as inhibitors of Mtb NDH-2, showing potential as antitubercular agents. rsc.org

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The 2-mercaptobenzothiazole framework is well-documented for its broad-spectrum antimicrobial and antifungal properties. nih.gov These compounds have been shown to be effective against various pathogens, including bacteria, yeasts, and fungi. nih.gov

In vitro studies have demonstrated that MBT can inhibit the growth of numerous Candida strains, with 50% growth inhibition observed at concentrations ranging from 1 to 78 mg/L. nih.gov Against the fungus Aspergillus niger, a concentration of 33 mg/L was sufficient for 100% growth inhibition. nih.gov

The mechanism of action for MBT's antimicrobial effects is often bacteriostatic rather than bactericidal, meaning it inhibits microbial growth without directly killing the cells, and the effect varies between different species. nih.gov For instance, MBT derivatives have a strong inhibitory effect on Mycobacterium tuberculosis. nih.gov Some research points to the inhibition of specific bacterial enzymes as a key mechanism. nih.gov The anti-yeast activity of certain 2-alkylthio-6-amino-benzothiazoles has been correlated with the inhibition of the yeast-to-mycelial form transformation in Candida albicans, a critical step in its pathogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Bioactivity Optimization (In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the MBT scaffold. nih.gov Research has shown that modifications at various positions on the benzothiazole (B30560) ring system can significantly influence potency and selectivity.

For Cathepsin D Inhibition: The potency of MBT analogues appears to be directly related to the lipophilicity of the side-chain. Adding a lipophilic substituent, such as chlorine or a methyl group, can slightly increase activity. nih.gov

For Anti-inflammatory Activity: SAR studies of MBT-triazole hybrids revealed that an aromatic ring attached to the triazole moiety is essential for potent anti-inflammatory activity compared to aliphatic rings. nih.gov Furthermore, electron-withdrawing groups substituted at the para-position of an aromatic ring tend to exhibit strong activity. nih.gov

For Anthelmintic Activity: In a series of phenoxyacetyl-2-mercaptobenzothiazoles, compounds with 2,4,6-trichloro or 2,4,6-tribromo groups on the phenyl ring showed the highest activity against certain worms. nih.gov

For Antitubercular Activity: In a study of 2-mercaptobenzothiazoles as Mtb NDH-2 inhibitors, compounds C3, C4, and C11 were identified as the most active molecules in the series. rsc.org This suggests that specific substitutions are key to enhancing inhibitory potential against this target.

Investigation of Interaction with Biological Macromolecules and Modulation of Cellular Pathways (In Vitro)

The biological effects of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole and its analogues stem from their interaction with various biological macromolecules, which in turn modulates critical cellular pathways.

Interaction with Hsp90: As an Hsp90 inhibitor, the MBT scaffold functions by binding to the protein, often at one of its ATP-binding sites, which disrupts the chaperone's activity. atlasgeneticsoncology.orgnih.gov This leads to the misfolding and subsequent degradation of Hsp90-dependent client proteins, many of which are kinases and transcription factors vital for tumor cell proliferation and survival. nih.gov This interaction effectively abrogates signaling through pathways like PI3K/Akt and MAPK. nih.gov

Modulation of JNK Pathway: By inhibiting JNK, MBT derivatives can interfere with the phosphorylation of transcription factors like c-Jun. nih.gov This modulation can prevent the transcriptional activation of genes involved in inflammatory and apoptotic responses. nih.gov

Inhibition of Mycobacterial Respiration: By targeting the type II NADH dehydrogenase in M. tuberculosis, MBT derivatives interrupt the electron transport chain. rsc.orgnih.gov This action depletes the cell's ATP and disrupts the NAD+/NADH balance, leading to bacteriostatic or bactericidal effects. rsc.org

Development as Molecular Probes for Biochemical Pathway Elucidation

Given their specific interactions with key cellular proteins, derivatives of the 2-mercaptobenzothiazole scaffold hold potential for development as molecular probes. A molecular probe is a specialized molecule used to study and visualize other molecules and structures within a biological system.

The ability of MBT analogues to selectively inhibit enzymes like MAO-B or Hsp90 makes them valuable tools for dissecting the roles of these proteins in complex cellular signaling cascades. For example, a radiolabeled or fluorescently tagged version of a potent and selective MBT-based Hsp90 inhibitor could be used to visualize the distribution and activity of Hsp90 within cells or to identify novel Hsp90 client proteins. Similarly, selective JNK-inhibiting probes from this class could help delineate the specific downstream effects of JNK signaling in response to various cellular stresses. nih.gov While the development of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole itself as a probe is not documented, the established bioactivity of its core structure provides a strong foundation for such future applications.

Advanced Materials Science Applications

Integration into Polymeric Systems and Advanced Coatings

The parent molecule, 2-mercaptobenzothiazole (B37678) (2-MBT), and its derivatives are well-established additives in the polymer industry, most notably as vulcanization accelerators in both natural and synthetic rubber. nih.govresearchgate.net Their incorporation enhances the cross-linking of polymer chains, improving the material's durability and elasticity. Beyond this traditional role, 2-MBT derivatives are being explored as functional monomers and components of advanced coatings. For instance, acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole have been synthesized to act as functional monomers in polymerization processes, potentially leading to polymers with high refractive indices suitable for applications like intraocular lenses and specialized coatings. nih.govmdpi.com

The functionalization of the 2-mercaptobenzothiazole core, as seen in 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, is expected to modulate its properties within polymeric systems. The bulky tert-butyl group can enhance the solubility of the molecule in organic polymer matrices and may also introduce steric hindrance that can influence polymer chain packing and, consequently, the mechanical properties of the resulting material. Furthermore, benzothiazole (B30560) derivatives have been investigated for their ability to act as UV stabilizers in plastics and polymers, absorbing ultraviolet radiation and preventing photodegradation. mdpi.com

In the realm of advanced coatings, 2-MBT is recognized for its role in self-healing and anticorrosion smart coatings. nih.gov The presence of the thiol group allows for interaction with metal surfaces, a key aspect of its corrosion-inhibiting properties which can be harnessed in protective coatings. The introduction of a bromo substituent on the benzothiazole ring can further enhance its performance in these applications. Halogenated compounds are known to play a role in flame retardancy, suggesting that this compound could be investigated as a flame-retardant additive in polymeric materials.

Application in Sensors, Optoelectronic Devices, and Luminescent Materials

Benzothiazole derivatives are a significant class of compounds in the field of optical materials due to their inherent fluorescent and luminescent properties. researchgate.net Certain derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and emission in various regions of the visible spectrum. acs.org This characteristic is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. For example, by modifying the substituents on the benzothiazole core, researchers have been able to tune the emission color from blue-violet to orange, demonstrating the potential for creating white-light emitting devices by doping these compounds into a polymer matrix. nih.govacs.org

Electrochemical Properties and Their Utilization in Energy Storage and Conversion

The electrochemical behavior of 2-mercaptobenzothiazole and its derivatives has been primarily studied in the context of corrosion and electro-synthesis. acs.org There is a notable lack of specific research in the currently available scientific literature regarding the application of this compound in energy storage and conversion technologies such as batteries, supercapacitors, or fuel cells. While some organic compounds containing sulfur and nitrogen are being explored for their redox activity in energy storage systems, the specific electrochemical properties of this compound for such applications remain an open area for investigation.

Role in Surface Chemistry and Mechanism of Corrosion Inhibition

The most extensively documented application for 2-mercaptobenzothiazole and its derivatives is as a corrosion inhibitor for various metals and alloys, including steel, copper, and aluminum. nih.govnih.gov The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net This adsorption can occur through the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal.

The presence of substituents on the benzothiazole ring significantly influences the corrosion inhibition efficiency. The tert-butyl group at the 6-position is an electron-donating group, which generally increases the electron density on the benzothiazole ring system. This enhanced electron density can lead to stronger adsorption onto the metal surface, thereby improving the inhibition efficiency. Studies on other organic inhibitors have shown that bulky alkyl groups like tert-butyl can also increase the surface coverage of the inhibitor on the metal, further enhancing the protective barrier.

The inhibition mechanism of this compound is likely a combination of these factors: chemisorption via the sulfur and nitrogen atoms, enhanced surface coverage due to the tert-butyl group, and potential synergistic effects involving the bromo substituent. The molecule likely acts as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution reactions.

Future Perspectives and Emerging Research Avenues

Emerging Synthetic Strategies for Highly Substituted and Complex Benzothiazoles

The synthesis of benzothiazoles has a long history, but the demand for structurally diverse and complex derivatives like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole necessitates the development of more sophisticated and efficient synthetic methodologies. nih.govnih.gov Traditional methods often involve the condensation of 2-aminothiophenols with various electrophiles, but these can be limited by harsh reaction conditions and the availability of substituted precursors. nih.govwikipedia.org

Emerging strategies are now focusing on greener and more atom-economical approaches. nih.gov These include:

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are gaining traction for their efficiency. acs.org For the synthesis of highly substituted benzothiazoles, this could involve the in-situ generation of the 2-aminothiophenol (B119425) moiety followed by cyclization.

Catalyst- and Additive-Free Synthesis: Researchers are exploring methods that eliminate the need for metal catalysts and other additives, which can be toxic and difficult to remove from the final product. nih.gov One such approach involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur in a solvent like DMSO, which also acts as an oxidant. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of benzothiazole (B30560) derivatives. mdpi.com This technique offers a more energy-efficient alternative to conventional heating.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly promising for the industrial production of specialty chemicals like substituted benzothiazoles.

While a specific, detailed synthesis for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is not widely documented in publicly available literature, the general synthetic routes for related compounds provide a clear roadmap. The synthesis would likely start from a correspondingly substituted aniline (B41778) derivative, which would undergo cyclization to form the benzothiazole core. For instance, the synthesis of various 2-mercaptobenzothiazole (B37678) derivatives has been achieved by reacting substituted anilines with carbon disulfide and sulfur. wikipedia.org

Table 1: Comparison of Synthetic Strategies for Substituted Benzothiazoles

| Strategy | Advantages | Disadvantages | Relevance to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole |

| Traditional Condensation | Well-established, versatile | Often requires harsh conditions, may have limited substrate scope | A plausible, though potentially low-yielding, route. |

| One-Pot Reactions | High efficiency, reduced waste | Can be challenging to optimize | Highly desirable for efficient synthesis. |

| Catalyst-Free Methods | Environmentally friendly, pure products | May have a more limited scope of application | A green and cost-effective approach for future synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required | Could significantly improve the efficiency of synthesis. |

| Flow Chemistry | Scalable, safe, high control | High initial investment | Ideal for future industrial-scale production. |

Advanced Computational Approaches for Predictive Modeling of Properties and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. scirp.org For a molecule like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential biological interactions, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) is a powerful method for studying the electronic properties of benzothiazole derivatives. mdpi.comproteobiojournal.com DFT calculations can be used to determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's reactivity and stability. mdpi.com

Spectroscopic Properties: Simulating spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. mdpi.com

Reactivity Descriptors: Predicting sites of electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms and designing new synthetic routes. scirp.org

Molecular Docking simulations can predict how a molecule like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole might bind to a biological target, such as an enzyme or receptor. researchgate.net This is particularly relevant for drug discovery, as it can help to identify potential therapeutic targets and optimize the structure of the molecule to improve its binding affinity. nih.gov

Table 2: Predicted Physicochemical Properties of Substituted Benzothiazoles (Illustrative)

| Property | Predicted Value (Illustrative) | Computational Method | Significance |

| HOMO-LUMO Gap | 3.5 - 4.5 eV | DFT (B3LYP) | Indicates chemical reactivity and electronic transitions. |

| Dipole Moment | 2.0 - 4.0 D | DFT (B3LYP) | Relates to polarity and intermolecular interactions. |

| LogP | 3.0 - 5.0 | ALOGPS | Predicts lipophilicity and potential bioavailability. |

| Binding Energy to Target | -7 to -10 kcal/mol | Molecular Docking | Suggests potential as a ligand for a biological target. |

Note: The values in this table are illustrative and based on general findings for substituted benzothiazoles. Specific calculations for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are needed for accurate predictions.

Exploration of Novel Bioactive Targets and Mechanistic Pathways (In Vitro)

The benzothiazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The specific substitution pattern of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole suggests that it could interact with a variety of biological targets.

Emerging research is focused on identifying novel bioactive targets for benzothiazole derivatives and elucidating their mechanisms of action at the molecular level. In vitro studies are the first step in this process, providing a controlled environment to assess the compound's effects on cells and isolated enzymes.

Potential areas of exploration for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole include:

Enzyme Inhibition: Many benzothiazoles are known to inhibit enzymes involved in disease processes. nih.gov For example, 2-mercaptobenzothiazole derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for antidepressants, and various kinases involved in cancer progression. nih.govnih.gov The presence of the bromo and tert-butyl groups on the benzothiazole ring could influence its selectivity and potency as an enzyme inhibitor.

Anticancer Activity: Substituted benzothiazoles have shown promise as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines. nih.govresearchgate.net The mechanism of action can vary, from inducing apoptosis (programmed cell death) to inhibiting angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The lipophilic nature imparted by the tert-butyl group could enhance cellular uptake. mdpi.com

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzothiazole derivatives have demonstrated activity against a range of bacteria and fungi. nih.govnih.gov The specific substitutions on 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole could lead to a novel mechanism of antimicrobial action.

Neuroprotective Effects: Some benzothiazole compounds, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). gaacademy.org The potential of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole to modulate neuronal pathways could be a fruitful area of investigation.

In vitro assays, such as cell viability assays, enzyme kinetics studies, and gene expression analysis, will be crucial in uncovering the specific biological activities and mechanistic pathways of this compound.

Sustainable and Scalable Production Methodologies for Industrial and Academic Use

For any promising compound to move from the laboratory to widespread application, the development of sustainable and scalable production methods is essential. This is particularly true for specialty chemicals like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, which may be required in larger quantities for advanced testing and potential commercialization.

Future research in this area will likely focus on:

Green Chemistry Principles: Minimizing waste, using less hazardous solvents, and improving energy efficiency are key tenets of green chemistry. nih.gov The development of catalytic and solvent-free synthetic methods, as discussed in section 9.1, will be critical.

Continuous Manufacturing: As mentioned earlier, flow chemistry offers a paradigm shift from traditional batch processing, enabling more efficient, consistent, and safer production. nih.gov This is especially advantageous for reactions that are exothermic or involve hazardous reagents.

Process Intensification: This involves designing smaller, more efficient reactors and processes that can lead to significant reductions in capital and operating costs.

Techno-Economic Analysis: A thorough evaluation of the economic feasibility of a given synthetic route is crucial for its adoption by industry. This involves considering the cost of raw materials, energy consumption, and waste disposal.

The industrial production of the parent compound, 2-mercaptobenzothiazole, often involves high pressures and temperatures. wikipedia.org Future efforts for the production of substituted derivatives like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole will aim to develop milder and more sustainable processes.

Design of Next-Generation Functional Materials Utilizing Benzothiazole Scaffolds

Beyond its potential biological applications, the benzothiazole scaffold is a versatile building block for the creation of advanced functional materials. The unique electronic and photophysical properties of benzothiazoles make them attractive for applications in electronics and photonics.

Emerging research avenues for utilizing 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in materials science include:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives can exhibit strong fluorescence and are being explored as emitters in OLEDs for displays and lighting. The substituents on the benzothiazole ring can be tuned to control the emission color and efficiency.

Organic Photovoltaics (OPVs): Benzothiazole-based molecules can act as electron-acceptor materials in organic solar cells. researchgate.net The electronic properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole could be tailored for efficient charge separation and transport.

Fluorescent Probes and Sensors: The fluorescence of benzothiazole derivatives can be sensitive to their local environment, making them useful as probes for detecting metal ions, pH changes, or specific biomolecules. The reactive mercapto group could be used to attach the molecule to other structures or surfaces.

Corrosion Inhibitors: 2-Mercaptobenzothiazole is a well-known corrosion inhibitor for copper and its alloys. mdpi.com The substituted derivative, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, could offer enhanced performance or specificity for different metals.

The design of these next-generation materials will rely on a deep understanding of the structure-property relationships of benzothiazole derivatives, which can be elucidated through a combination of experimental synthesis and characterization, and advanced computational modeling.

Q & A

Q. How can researchers design experiments to study the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.